molecular formula C15H15NO3 B1527682 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone CAS No. 871101-87-0

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone

Cat. No. B1527682
M. Wt: 257.28 g/mol
InChI Key: DPDBWSYVDANFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629271B2

Procedure details

Zinc dust (5.5 g) was added portionwise to a suspension of 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (example 11, step b) (5.5 g) in acetic acid (55 mL) over 15 minutes, whilst maintaining the internal temperature below 40° C. with an ice bath. The mixture was allowed to attain ambient temperature and stirred for 2 h. The mixture was filtered through Celite (Caution: Gets hot—do not allow to dry), washed with acetic acid, and the filtrate poured onto ice/water (500 mL). The resulting precipitate was filtered off, washed with water, and dried under vacuum at 40° C. to afford the subtitled compound as a light brown solid. Yield 4.8 g.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
5.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[C:11]([OH:18])[C:10]=1[N+:19]([O-])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.[Zn]>[NH2:19][C:10]1[C:11]([OH:18])=[C:12]([C:15](=[O:17])[CH3:16])[CH:13]=[CH:14][C:9]=1[O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=C(C=C1)C(C)=O)O)[N+](=O)[O-]
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5.5 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the internal temperature below 40° C. with an ice bath
CUSTOM
Type
CUSTOM
Details
to attain ambient temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite (Caution
CUSTOM
Type
CUSTOM
Details
to dry),
WASH
Type
WASH
Details
washed with acetic acid
ADDITION
Type
ADDITION
Details
the filtrate poured onto ice/water (500 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(=C(C=CC1OCC1=CC=CC=C1)C(C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.